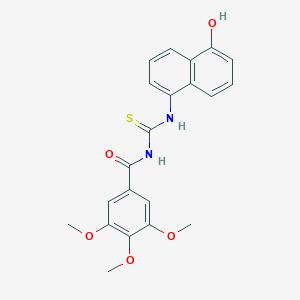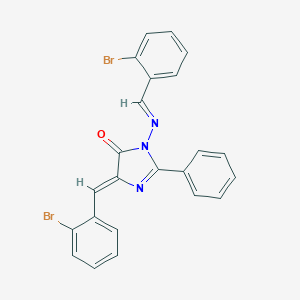![molecular formula C18H16ClN3O2S2 B237194 N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
作用機序
CB-839 inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and the synthesis of nucleotides, amino acids, and other macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the glutamine they need to survive and proliferate.
Biochemical and Physiological Effects:
CB-839 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of intracellular glutamate, increase the levels of reactive oxygen species, and activate the unfolded protein response. These effects contribute to the antitumor activity of CB-839.
実験室実験の利点と制限
CB-839 has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. CB-839 has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for clinical development. However, CB-839 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to formulate for in vivo studies. CB-839 also has a short half-life in vivo, which can limit its efficacy in animal models.
将来の方向性
There are several future directions for the development of CB-839. One direction is to optimize the formulation of CB-839 to improve its solubility and pharmacokinetic properties. Another direction is to evaluate the efficacy of CB-839 in combination with other drugs, such as immune checkpoint inhibitors and targeted therapies. CB-839 may also have potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases, which could be explored in future studies.
合成法
The synthesis of CB-839 involves the reaction of 4-chlorobenzenesulfonamide with 2-aminobenzothiazole to form the intermediate compound 4-chloro-N-(2-benzothiazolyl)benzenesulfonamide. This intermediate compound is then reacted with (2S)-2-amino-3-methylbutanoic acid to form CB-839. The overall yield of the synthesis is reported to be around 10%.
科学的研究の応用
CB-839 has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. CB-839 has also been shown to have synergistic effects with other drugs, such as paclitaxel and gemcitabine.
特性
製品名 |
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide |
|---|---|
分子式 |
C18H16ClN3O2S2 |
分子量 |
405.9 g/mol |
IUPAC名 |
N-[6-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-2-16(23)22-18-21-14-8-5-12(9-15(14)26-18)20-17(24)10-25-13-6-3-11(19)4-7-13/h3-9H,2,10H2,1H3,(H,20,24)(H,21,22,23) |
InChIキー |
ZMGIYWNNYRIYBN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
正規SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
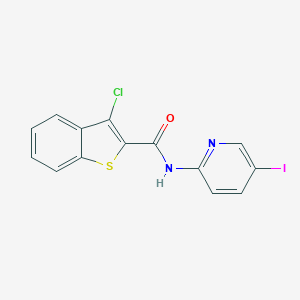
![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
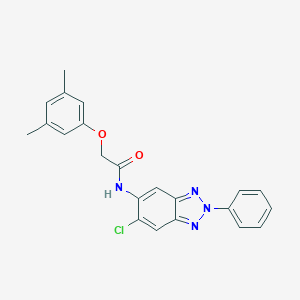

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
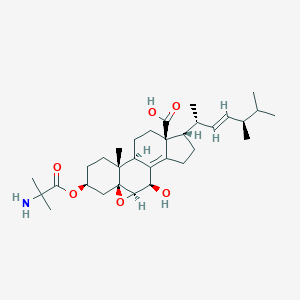
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
